molecular formula C14H14F3NO3 B13423616 1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione

1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione

Cat. No.: B13423616
M. Wt: 301.26 g/mol
InChI Key: CWJFNGNEUPHUID-UHFFFAOYSA-N
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Description

1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione (CAS: 2248445-00-1) is a fluorinated diketone derivative with the molecular formula C₁₄H₁₄F₃NO₃ and a molecular weight of 301.27 g/mol . Its structure features a morpholino group (a six-membered ring containing oxygen and nitrogen) at position 1 and a 2,4,5-trifluorophenyl substituent at position 4 (Figure 1). This compound is identified as a process-related impurity in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes management . The trifluorophenyl moiety enhances lipophilicity and metabolic stability, while the morpholino group contributes to solubility and electronic modulation.

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

1-morpholin-4-yl-4-(2,4,5-trifluorophenyl)butane-1,3-dione

InChI

InChI=1S/C14H14F3NO3/c15-11-8-13(17)12(16)6-9(11)5-10(19)7-14(20)18-1-3-21-4-2-18/h6,8H,1-5,7H2

InChI Key

CWJFNGNEUPHUID-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC(=O)CC2=CC(=C(C=C2F)F)F

Origin of Product

United States

Chemical Reactions Analysis

1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance
This compound C₁₄H₁₄F₃NO₃ 301.27 Morpholino, 2,4,5-trifluorophenyl Pharmaceutical impurity (Sitagliptin synthesis)
4,4,4-Trifluoro-1-phenyl-1,3-butanedione C₁₀H₇F₃O₂ 216.16 Phenyl, trifluoromethyl Fluorinated building block in organic synthesis
4-Morpholinoacetophenone C₁₂H₁₅NO₂ 205.25 Morpholino, acetophenone Intermediate in drug synthesis
2-Bromo-1-(4-hydroxyphenyl)-1,3-butanedione C₁₀H₉BrO₃ 257.09 Bromo, 4-hydroxyphenyl Precursor for heterocyclic compounds

Structural and Electronic Differences

Morpholino vs. Non-Morpholino Derivatives
  • This compound: The morpholino group enhances solubility in polar solvents due to its electron-rich oxygen and nitrogen atoms. This contrasts with 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, which lacks polar substituents and exhibits lower aqueous solubility .
  • 4-Morpholinoacetophenone: Shares the morpholino group but replaces the trifluorophenyl-diketone system with an acetophenone moiety. This reduces steric hindrance, making it more reactive in nucleophilic substitutions .
Fluorination Patterns
  • The 2,4,5-trifluorophenyl group in the target compound introduces strong electron-withdrawing effects, altering reactivity compared to 4,4,4-Trifluoro-1-phenyl-1,3-butanedione , where the trifluoromethyl group directly adjacent to the diketone increases electrophilicity .
Solubility and Stability
  • The morpholino group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO), whereas 4,4,4-Trifluoro-1-phenyl-1,3-butanedione is more soluble in non-polar solvents like dichloromethane .
  • Fluorinated derivatives (e.g., target compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione) exhibit enhanced thermal stability due to strong C–F bonds, contrasting with non-fluorinated analogues like 2-Bromo-1-(4-hydroxyphenyl)-1,3-butanedione, which are prone to decomposition under heat .

Pharmacological and Industrial Relevance

  • This compound: As a Sitagliptin impurity, its characterization is critical for regulatory compliance and quality control .
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione : Used in coordination chemistry and as a ligand precursor for metal complexes .
  • 4-Morpholinoacetophenone: A versatile intermediate in synthesizing antihistamines and antiviral agents .

Research Findings and Trends

  • Crystallographic Studies: Fluorinated diketones like the target compound and pyrazole derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) exhibit predictable crystal packing due to halogen bonding and π-stacking interactions .
  • Fluorine Impact: The 2,4,5-trifluorophenyl group in the target compound may improve binding affinity in drug-receptor interactions compared to mono- or di-fluorinated analogues, as seen in DPP-4 inhibitors .

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